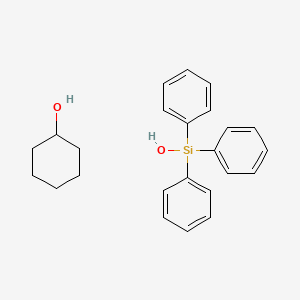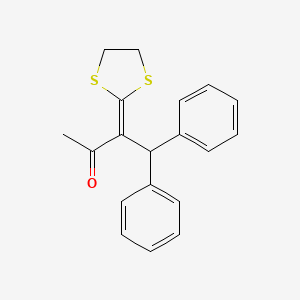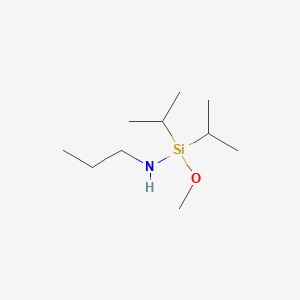![molecular formula C21H36O2Si2 B14191347 [1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] CAS No. 917607-33-1](/img/structure/B14191347.png)
[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]: is a chemical compound known for its unique structure and properties It is a derivative of indene, a bicyclic hydrocarbon, and features tert-butyl(dimethyl)silane groups attached to the indene core through oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] typically involves the reaction of indene derivatives with tert-butyl(dimethyl)silane reagents under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the indene, followed by the addition of tert-butyl(dimethyl)silane chloride. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The tert-butyl(dimethyl)silane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s derivatives may be explored for potential biological activity, including as enzyme inhibitors or signaling molecules.
Medicine: Research into its medicinal properties could lead to the development of new pharmaceuticals.
Industry: The compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which [1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. The molecular targets and pathways involved vary based on the reaction conditions and the desired end products.
Comparación Con Compuestos Similares
Similar Compounds
[1H-Indene-3,7-diylbis(oxy)]bis(trimethylsilyl): Similar structure but with trimethylsilyl groups instead of tert-butyl(dimethyl)silane.
[1H-Indene-3,7-diylbis(oxy)]bis(triethylsilyl): Features triethylsilyl groups, offering different steric and electronic properties.
Uniqueness
The uniqueness of [1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] lies in its specific combination of indene and tert-butyl(dimethyl)silane groups, which confer distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in applications requiring precise control over molecular structure and reactivity.
Propiedades
Número CAS |
917607-33-1 |
|---|---|
Fórmula molecular |
C21H36O2Si2 |
Peso molecular |
376.7 g/mol |
Nombre IUPAC |
tert-butyl-[[1-[tert-butyl(dimethyl)silyl]oxy-3H-inden-4-yl]oxy]-dimethylsilane |
InChI |
InChI=1S/C21H36O2Si2/c1-20(2,3)24(7,8)22-18-13-11-12-16-17(18)14-15-19(16)23-25(9,10)21(4,5)6/h11-13,15H,14H2,1-10H3 |
Clave InChI |
PGYDYXNQMDVICF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CCC2=C1C=CC=C2O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane)](/img/structure/B14191287.png)
![7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14191292.png)


![2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine](/img/structure/B14191314.png)
![5-(4-Bromobutyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B14191318.png)
![2-{4-[3-(4-Methylpiperazin-1-yl)phenoxy]phenyl}-1H-benzimidazole](/img/structure/B14191325.png)



![8-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]quinoline](/img/structure/B14191337.png)
